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Compound of Interest

Compound Name: Chlorantraniliprole

Cat. No.: B1668704 Get Quote

Application Notes: Laboratory-Scale Synthesis of
Chlorantraniliprole
This document provides a detailed protocol for the laboratory synthesis of Chlorantraniliprole,

a potent anthranilic diamide insecticide. The synthesis is presented as a multi-step process,

involving the preparation of two key intermediates followed by their final coupling. The

methodologies are compiled from various patented and peer-reviewed chemical synthesis

routes, intended for use by researchers and professionals in organic chemistry and drug

development.

Chemical Name: 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-

pyridinyl)-1H-pyrazole-5-carboxamide CAS Number: 500008-45-7[1]

The overall synthetic strategy involves the preparation of two primary intermediates:

Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide

Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

These intermediates are then coupled to form the final product, Chlorantraniliprole.[2][3]
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The synthesis of Chlorantraniliprole is a convergent process, where two key fragments are

synthesized separately and then combined in a final step.
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Caption: Convergent synthesis pathway for Chlorantraniliprole.
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Part 1: Synthesis of Intermediate 1 (2-amino-5-
chloro-N,3-dimethylbenzamide)
This protocol outlines a common method starting from 2-amino-3-methylbenzoic acid. The

process involves the formation of a benzoxazinone intermediate, followed by ring-opening with

methylamine.[4]

Experimental Protocol
Step 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione.

In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in a suitable solvent like

methylene chloride.

Add acetic acid to the mixture.[4]

Heat the reaction mixture to 30-35°C.

This step may involve chlorination prior to cyclization to form the chloro-substituted

benzoxazinone, a key intermediate for chlorantraniliprole synthesis.

Step 1b: Aminolysis with Methylamine.

To the solution containing the benzoxazinone intermediate, add a 40% aqueous

methylamine solution dropwise while maintaining the temperature at 30-35°C.

Stir the reaction mixture for approximately 3 hours at this temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, perform a standard aqueous work-up. Extract the product with an

organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield pure 2-

amino-5-chloro-N,3-dimethylbenzamide.
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Quantitative Data
Step Reactant
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dimethylbe
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>92% High

Part 2: Synthesis of Intermediate 2 (3-bromo-1-(3-
chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)
This synthesis route starts with 2,3-dichloropyridine and proceeds through multiple steps

including hydrazino-substitution, cyclization, oxidation, and hydrolysis.

Experimental Protocol
Step 2a: Synthesis of (3-chloropyridin-2-yl)-hydrazine.

Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol.

After the reaction is complete, cool the mixture and remove the solvent under reduced

pressure.

The resulting crude hydrazine derivative can be used in the next step, sometimes after

purification.

Step 2b: Cyclization to Pyrazoline Intermediate.

Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a

base like sodium ethoxide to form the pyrazolidinone intermediate.

Treat the pyrazolidinone with a brominating agent such as phosphorus oxybromide in

acetonitrile to yield the pyrazoline.

Step 2c: Oxidation and Hydrolysis.
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Oxidize the pyrazoline intermediate using an oxidizing agent like potassium persulfate in

the presence of sulfuric acid to form the corresponding pyrazole ester.

Hydrolyze the resulting ester using a suitable base (e.g., NaOH) followed by acidification

to precipitate the final carboxylic acid product.

Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-

pyrazole-5-carboxylic acid.

Quantitative Data
Step Reactant
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Part 3: Final Synthesis of Chlorantraniliprole
This final step involves the amide coupling of the two synthesized intermediates. One common

method utilizes methanesulfonyl chloride as a coupling agent in the presence of a base.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Add 3-methylpyridine

 Mix Intermediates 1 & 2
 in Acetonitrile 

process condition

Chlorantraniliprole

Slowly add
Methanesulfonyl Chloride

 Cool to -5°C 

Stir at
-5 to 0°C
for 15 min

Warm to 50°C

Maintain for 4 hours

Reaction Work-up:
Aqueous wash, Extraction

Purification:
Recrystallization

Click to download full resolution via product page

Caption: Workflow for the final amide coupling step.
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Experimental Protocol
Reaction Setup:

In a reaction vessel, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-

carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide

(Intermediate 1) in acetonitrile.

Add a base, such as 3-methylpyridine, to the mixture.

Coupling Reaction:

Cool the reaction mixture to approximately -5°C in an ice-salt bath.

Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the

temperature is maintained between -5 to 0°C.

After the addition is complete, stir the mixture at this temperature for about 15 minutes.

Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until

TLC indicates the consumption of starting materials.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Perform a standard work-up, which may include washing with water and extracting with a

suitable organic solvent (e.g., dichloromethane).

Wash the combined organic layers with water or a mild basic solution, followed by brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude solid.

Purify the crude chlorantraniliprole by recrystallization from a suitable solvent system

(e.g., dichloromethane/hexane) to yield the final product.
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Step
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*Alternative method involving an activated ester of Intermediate 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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